(2R,4R)-2-methyl-4-[(4-octylphenyl)methoxy]pyrrolidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-2-methyl-4-[(4-octylphenyl)methoxy]pyrrolidine;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring substituted with a methyl group and a methoxy group attached to an octylphenyl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-methyl-4-[(4-octylphenyl)methoxy]pyrrolidine;hydrochloride typically involves several steps, including the formation of the pyrrolidine ring, the introduction of the methyl and methoxy groups, and the attachment of the octylphenyl moiety. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The methyl and methoxy groups can be introduced through alkylation and etherification reactions, respectively.
Attachment of the Octylphenyl Moiety: This step may involve coupling reactions using reagents such as Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2-methyl-4-[(4-octylphenyl)methoxy]pyrrolidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R,4R)-2-methyl-4-[(4-octylphenyl)methoxy]pyrrolidine;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: The compound can be utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (2R,4R)-2-methyl-4-[(4-octylphenyl)methoxy]pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-2-methyl-4-[(4-hexylphenyl)methoxy]pyrrolidine;hydrochloride
- (2R,4R)-2-methyl-4-[(4-decylphenyl)methoxy]pyrrolidine;hydrochloride
Uniqueness
(2R,4R)-2-methyl-4-[(4-octylphenyl)methoxy]pyrrolidine;hydrochloride is unique due to its specific octylphenyl moiety, which may confer distinct physicochemical properties and biological activities compared to similar compounds with different alkyl chain lengths.
Properties
CAS No. |
9045-23-2 |
---|---|
Molecular Formula |
C20H34ClNO |
Molecular Weight |
339.9 g/mol |
IUPAC Name |
2-methyl-4-[(4-octylphenyl)methoxy]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C20H33NO.ClH/c1-3-4-5-6-7-8-9-18-10-12-19(13-11-18)16-22-20-14-17(2)21-15-20;/h10-13,17,20-21H,3-9,14-16H2,1-2H3;1H |
InChI Key |
WEYNLGWYYWETLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)COC2CC(NC2)C.Cl |
physical_description |
Powder; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.